molecular formula C20H15N3O3 B2525744 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 888414-44-6

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2525744
CAS No.: 888414-44-6
M. Wt: 345.358
InChI Key: UCNRARVCOWDDRR-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine derivative.

Scientific Research Applications

Comparison with Similar Compounds

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can be compared with other oxadiazole derivatives, such as:

  • N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
  • N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their substituents. The unique combination of the methoxy group and the naphthalene ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-17-8-4-7-16(12-17)19-22-23-20(26-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRARVCOWDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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